Croceaine B

Description

Propriétés

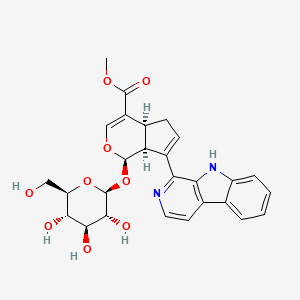

Formule moléculaire |

C27H28N2O9 |

|---|---|

Poids moléculaire |

524.5 g/mol |

Nom IUPAC |

methyl (1R,4aS,7aS)-7-(9H-pyrido[3,4-b]indol-1-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C27H28N2O9/c1-35-25(34)16-11-36-26(38-27-24(33)23(32)22(31)18(10-30)37-27)19-13(16)6-7-15(19)20-21-14(8-9-28-20)12-4-2-3-5-17(12)29-21/h2-5,7-9,11,13,18-19,22-24,26-27,29-33H,6,10H2,1H3/t13-,18-,19+,22-,23+,24-,26-,27+/m1/s1 |

Clé InChI |

XWXCUSAYRYQNIN-XTZSUVNTSA-N |

SMILES isomérique |

COC(=O)C1=CO[C@@H]([C@H]2[C@@H]1CC=C2C3=NC=CC4=C3NC5=CC=CC=C45)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

SMILES canonique |

COC(=O)C1=COC(C2C1CC=C2C3=NC=CC4=C3NC5=CC=CC=C45)OC6C(C(C(C(O6)CO)O)O)O |

Synonymes |

croceaine B |

Origine du produit |

United States |

Q & A

Basic Research Questions

Q. How can researchers design an initial experimental protocol to isolate and characterize Croceaine B from natural sources?

- Methodological Answer : Begin with a literature review to identify gaps in isolation techniques (e.g., solvent extraction vs. chromatography) . Use the PICO framework to define:

- Population : Source organism (e.g., plant species).

- Intervention : Extraction method (e.g., Soxhlet vs. ultrasound-assisted).

- Comparison : Yield and purity metrics across methods.

- Outcome : Structural elucidation via NMR or mass spectrometry .

- Experimental Design : Validate reproducibility by documenting solvent ratios, temperatures, and instrumentation parameters .

Q. What are the critical parameters for validating the purity of this compound in preliminary studies?

- Methodological Answer :

- Chromatographic Validation : Use HPLC/GC-MS with reference standards, reporting retention times and peak area consistency .

- Spectroscopic Confirmation : Cross-validate NMR (¹H/¹³C) and IR spectra against published data .

- Purity Thresholds : Define acceptance criteria (e.g., ≥95% purity) and justify deviations using statistical outliers analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer :

- Data Harmonization : Compare experimental variables (e.g., cell lines, incubation times, dosage ranges) using meta-analysis frameworks .

- Bias Reduction : Apply the FINER criteria to assess if studies are Feasible, Interesting, Novel, Ethical, and Relevant .

- Statistical Reconciliation : Use false discovery rate (FDR) controls to adjust for multiple hypothesis testing in conflicting datasets .

- Example Table :

| Study | Cell Line | Dosage (µM) | Bioactivity (%) | Potential Bias Source |

|---|---|---|---|---|

| A | HeLa | 10 | 72 | Serum concentration variability |

| B | MCF-7 | 50 | 34 | Differential apoptosis markers |

Q. What strategies optimize the synthetic pathway for this compound analogs to enhance structure-activity relationship (SAR) studies?

- Methodological Answer :

- Retrosynthetic Analysis : Prioritize modular steps (e.g., esterification, cyclization) for analog diversification .

- High-Throughput Screening (HTS) : Use robotic platforms to test reaction conditions (catalysts, solvents) and monitor yields via LC-MS .

- Data Validation : Apply Benjamini-Hochberg correction to minimize false positives in SAR bioactivity screens .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetic profile while addressing ethical considerations?

- Methodological Answer :

- Ethical Compliance : Follow institutional review board (IRB) guidelines for animal welfare, including dose-limiting toxicity assays .

- Pharmacokinetic Parameters : Measure Cmax, Tmax, and half-life using LC-MS/MS, with triplicate sampling to reduce variability .

- Data Transparency : Publish raw datasets (plasma concentration curves, metabolite profiles) in supplementary materials .

Methodological Pitfalls to Avoid

- Overlooking Negative Controls : Failure to include solvent-only or sham-treated groups in bioactivity assays risks confounding results .

- Insufficient Replication : Small sample sizes (n < 3) or unreported standard deviations reduce statistical power .

- Uncritical Literature Use : Citing non-peer-reviewed sources (e.g., ) undermines credibility; prioritize PubMed-indexed studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.